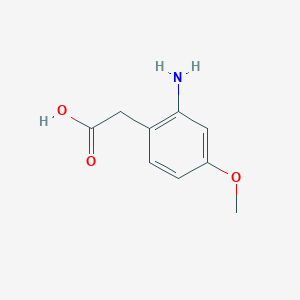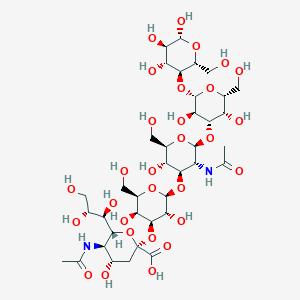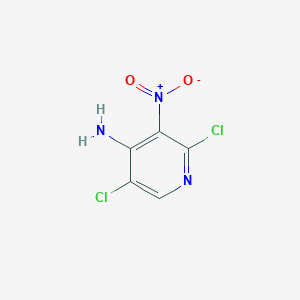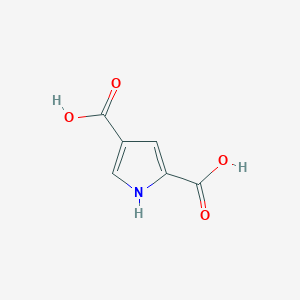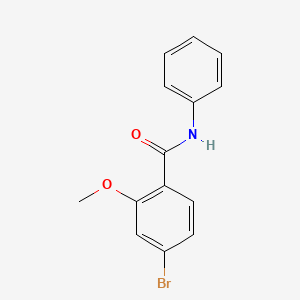
Thallium(I) 2-ethylhexanoate
Overview
Description
Thallium(I) 2-ethylhexanoate, also known as thallium ethylhexanoate, is a chemical compound that belongs to the family of organothallium compounds. It is an organic compound with the formula C8H17O2Tl, and is a white powder that is soluble in organic solvents. Thallium ethylhexanoate is used in a variety of scientific applications, including synthetic organic chemistry, biochemical research, and drug development.
Scientific Research Applications
Analytical Chemistry Applications
Thallium(I) compounds have been extensively utilized in analytical chemistry for the determination and preconcentration of thallium ions in environmental samples. For instance, a novel nanostructured ion-imprinted polymer (IIP) was synthesized for the determination of trace amounts of thallium(I), showcasing a sensitive response to Tl(I) within a wide concentration range, thus providing a potential method for monitoring thallium in water samples (Fayazi et al., 2016). Similarly, the use of thallium(I) ethoxide has shown promise in promoting Suzuki cross couplings in synthetic organic chemistry, indicating its versatility as a reagent (Frank et al., 2000).
Environmental Science Applications
In the field of environmental science, research has focused on the removal of trace thallium from water, underscoring the element's toxicity and the necessity for effective removal strategies. Studies have demonstrated that nanosized manganese dioxide can significantly enhance the removal efficiency of trace thallium(I) from surface waters, providing a potential strategy for water treatment plants (Huangfu et al., 2017).
Materials Science Applications
Thallium(I) 2-ethylhexanoate serves as a precursor in materials science for the synthesis of various metal alkanoates with medium-size carbon chain lengths. These compounds find applications as metal-organic precursors in the creation of advanced materials, demonstrating their importance in the development of new materials with specific properties (Mishra et al., 2007).
Biochemical Analysis
Biochemical Properties
Thallium(I) 2-ethylhexanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with metalloproteins and enzymes that contain sulfur groups, as thallium has a high affinity for sulfur . These interactions can lead to the inhibition or activation of enzymatic activities, affecting various biochemical pathways.
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to disrupt cellular processes by binding to key proteins and enzymes, leading to altered cellular functions. For instance, thallium’s interaction with sulfur-containing enzymes can inhibit their activity, resulting in disrupted metabolic processes and altered gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thallium ions can replace essential metal ions in enzymes, leading to the inhibition of their activity. This can result in the disruption of metabolic pathways and changes in gene expression, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that thallium compounds can remain stable for extended periods, but their effects on cellular function can vary depending on the duration of exposure. Long-term exposure to thallium can lead to chronic toxicity, affecting various cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, thallium can cause mild disruptions in cellular functions, while high doses can lead to severe toxicity and adverse effects. Studies have shown that high doses of thallium can cause gastrointestinal irritation, nervous system disorders, and damage to liver, kidney, and other tissues .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Thallium’s high affinity for sulfur groups allows it to interact with sulfur-containing enzymes, disrupting their activity and affecting metabolic flux. This can lead to altered levels of metabolites and changes in metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Thallium ions can bind to proteins and transporters, facilitating their movement within cells and tissues. This can affect the localization and accumulation of thallium within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Thallium ions can be directed to specific compartments or organelles within the cell, affecting their activity and function. This localization can impact various cellular processes and functions, depending on the specific compartments where thallium accumulates .
Properties
IUPAC Name |
2-ethylhexanoate;thallium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Tl/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZPRDHRMZJQFC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O2Tl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626831 | |
| Record name | Thallium(1+) 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210578-56-6 | |
| Record name | Thallium(1+) 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyltetrazolo[1,5-b]pyridazine](/img/structure/B1612879.png)
![(Z)-N-(3-Aminopropyl)-N'-[3-(9-octadecenylamino)propyl]propane-1,3-diamine](/img/structure/B1612881.png)


